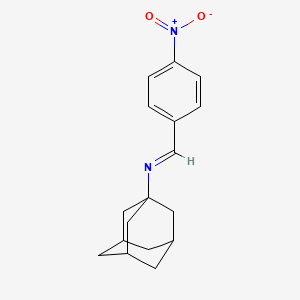

(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine: is an organic compound characterized by the presence of an adamantyl group and a nitrophenyl group connected through a methanimine linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine typically involves the reaction of 1-adamantylamine with 4-nitrobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine linkage is complete. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation: The imine linkage can be oxidized to form a corresponding oxime or nitrile under specific conditions.

Substitution: The adamantyl group can participate in substitution reactions, where functional groups are introduced or modified.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

Reduction: N-(1-adamantyl)-1-(4-aminophenyl)methanimine.

Oxidation: Corresponding oxime or nitrile derivatives.

Substitution: Functionalized adamantyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the nitrophenyl group can contribute to its reactivity and binding affinity.

Comparación Con Compuestos Similares

N-(1-adamantyl)-1-(4-aminophenyl)methanimine: A reduced form with an amino group instead of a nitro group.

N-(1-adamantyl)-1-(4-hydroxyphenyl)methanimine: A hydroxylated derivative.

N-(1-adamantyl)-1-(4-chlorophenyl)methanimine: A chlorinated derivative.

Uniqueness: (E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine is unique due to the presence of both the adamantyl and nitrophenyl groups, which impart distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.

Actividad Biológica

(E)-N-(adamantan-1-yl)-1-(4-nitrophenyl)methanimine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.

Structural Characteristics

The compound is characterized by an adamantane moiety linked to a nitrophenyl group through a methanimine functional group. The adamantane structure is known to enhance the biological activity of compounds due to its ability to interact with various biological targets effectively . The presence of the nitrophenyl group may also contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that adamantane derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus epidermidis | 62.5 µg/mL | Most susceptible strain |

| Escherichia coli | 250 µg/mL | Moderate susceptibility |

| Candida albicans | 125 µg/mL | Fungal pathogen tested |

The compound demonstrated a broad spectrum of activity, with particularly low MIC values against Staphylococcus epidermidis and Candida albicans, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using several cancer cell lines, including A549 (lung cancer), T47D (breast cancer), L929 (fibrosarcoma), and HeLa (cervical cancer) cells. The results indicated that this compound exhibited low cytotoxicity across these cell lines.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 | >100 | Low cytotoxicity |

| T47D | >100 | Low cytotoxicity |

| L929 | >100 | Low cytotoxicity |

| HeLa | >100 | Low cytotoxicity |

The high IC50 values (>100 µM) suggest that the compound is relatively safe for normal cells while retaining its antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that the compound may interact with key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. In vitro assays have shown that derivatives of adamantane can inhibit these enzymes effectively, leading to bactericidal effects .

Case Studies

In a notable study, researchers synthesized several adamantane derivatives and evaluated their antimicrobial properties. Among these, this compound exhibited potent activity against multidrug-resistant clinical isolates, outperforming standard antibiotics such as ciprofloxacin and fluconazole . The study highlighted the potential for developing new therapeutic agents based on adamantane structures.

Propiedades

IUPAC Name |

N-(1-adamantyl)-1-(4-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,11,13-15H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPYBCMNDWXYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.